REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([O:13][C:14](=O)[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.CC(C[AlH]CC(C)C)C.Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C.O>[OH:12][CH2:11][C:9]1[CH:10]=[CH:1][CH:2]=[C:3]2[C:8]=1[C:7]([CH2:14][OH:13])=[CH:6][CH:5]=[CH:4]2
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.664 L
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 12-L 4-neck flask equipped with a thermocouple, an overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C.
|
Type
|
STIRRING
|
Details
|
The resulting suspension was stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried on the
|
Type
|
FILTRATION
|
Details
|
filter for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a wet solid which
|
Type
|
CUSTOM
|
Details
|
dried overnight on the
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried at 70° C. in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC=C2C=CC=C(C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |